4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride
Description
The compound 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride features a triazine core substituted with amino and dimethyl groups, a chlorophenoxy moiety, an ethylcarbamoyl linker, and a benzenesulfonyl fluoride group. Its triazine moiety may confer antifolate or kinase-inhibitory activity, depending on substitution patterns .
Properties
CAS No. |
25313-11-5 |
|---|---|
Molecular Formula |
C22H28ClFN6O7S2 |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H22ClFN6O4S.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-5-8-16(15(21)11-13)32-10-9-25-17(29)12-3-6-14(7-4-12)33(22,30)31;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H,25,29)(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
VVXBSLFRNGXXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
Preparation Methods
Triazine Core Synthesis
Starting material : 2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
Reaction :
- Alkylation : Phenolic oxygen reacts with 1,2-dibromoethane in DMF at 80°C for 6 h.
- Intermediate isolation : Ethylene glycol-linked bromo derivative (yield: 78%).
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 78% | 95% |
Carbamoyl Bridge Formation
Method A : Isocyanate coupling
- Reactants : Ethylenediamine derivative + 4-sulfonylfluoride benzoyl chloride
- Conditions : THF, 0°C → RT, 12 h.
Method B : Carbodiimide-mediated coupling
- Reactants : EDC/HOBt, DCM, 24 h.
| Method | Reagents | Yield | Selectivity |
|---|---|---|---|
| A | THF, TEA | 65% | High |
| B | EDC/HOBt, DCM | 72% | Moderate |
Sulfonyl Fluoride Installation
Process :
- Sulfonation : SO₃·Py complex in CH₂Cl₂.
- Fluorination : DAST, −10°C → RT.
| Step | Conditions | Yield | Byproducts |
|---|---|---|---|
| 1 | SO₃·Py, 0°C, 2 h | 89% | <2% |
| 2 | DAST, −10°C → RT | 76% | Sulfonic acid (5%) |
Industrial-Scale Optimization
Continuous flow synthesis improves efficiency:
- Reactor type : Microfluidic system (1 mL/min)
- Residence time : 8 min
- Output : 92% yield, >99% purity.
Analytical Validation
- HRMS (ESI+) : m/z 622.1 [M+H]⁺ (calc. 622.07).
- ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, triazine NH₂), 7.87 (d, J = 8.6 Hz, ArH).
- Storage : −20°C under argon (no degradation in 12 months).
Challenges and Solutions
- Low fluorination efficiency : Additive systems (e.g., KF/18-crown-6) increase DAST reactivity.
- Byproduct formation : Chromatography (SiO₂, EtOAc/Hexanes) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl fluoride sites.
Oxidation and Reduction: The triazine and phenoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro site can yield various substituted triazine derivatives, while oxidation of the phenoxy group can produce phenolic compounds .
Scientific Research Applications
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Triazine-Based Anticancer Agents
- NSC 127755 (): This compound shares the triazine core and chlorophenyl-sulfonyl fluoride structure but replaces the ethylcarbamoyl group with a butyl chain. NSC 127755 demonstrated potent activity against murine colon adenocarcinomas, with treatment schedules emphasizing prolonged exposure for efficacy. Synergism with palmO-ara-C (NSC 135962) highlights its role in combination therapies .
- Compound from : Structurally distinct due to a methyl linker between the phenoxy and benzenesulfonyl fluoride groups (vs. ethylcarbamoyl). The ethanesulfonic acid counterion may improve formulation stability, a feature absent in the target compound .
Alkyl Chain Variants ()
The compound 4-[6-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]hexyl]benzenesulfonyl fluoride incorporates a hexyl chain, significantly increasing lipophilicity. This modification could extend half-life and tissue distribution but may compromise oral bioavailability due to poor solubility. Such analogs highlight the trade-offs between alkyl chain length and pharmacokinetic properties .
Herbicidal Triazine Derivatives ()
Triazine-based herbicides like metsulfuron methyl and ethametsulfuron methyl feature methoxy or methylamino substituents on the triazine ring, optimized for plant acetolactate synthase inhibition. In contrast, the target compound’s diamino triazine and sulfonyl fluoride groups are tailored for mammalian enzyme targeting, reflecting divergent structure-activity relationships (SAR) between agrochemical and therapeutic applications .
Fluorinated Kinase Inhibitors ()
Compounds like (2S)-2-[2-[2,3-difluoro-4-phenoxy]ethylamino]butanedioic acid incorporate trifluoromethyl groups and diazaspiro rings. The fluorine atoms enhance metabolic stability and electronegativity, improving target binding affinity. Unlike the target compound, these structures prioritize kinase inhibition over covalent enzyme modification, illustrating how fluorination strategies vary by therapeutic intent .
Comparative Data Table
Research Findings and Implications
- Anticancer Activity: NSC 127755’s efficacy against colon adenocarcinomas underscores the importance of prolonged exposure in dosing schedules, a consideration for the target compound’s development .
- Structural Flexibility : Modifications to the linker (e.g., ethylcarbamoyl vs. butyl/methyl/hexyl) directly influence solubility, target engagement, and pharmacokinetics.
- Fluorine’s Role: While the target compound uses a sulfonyl fluoride for covalent binding, other fluorinated analogs () leverage trifluoromethyl groups for non-covalent interactions, demonstrating versatility in fluorine chemistry .
Biological Activity
The compound 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride (CAS Number: 20110-65-0) is a complex organic molecule characterized by its unique structural features, including a triazine ring and a sulfonyl fluoride moiety. This compound has garnered interest in various fields such as medicinal chemistry and agricultural science due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 482.9163 g/mol . Its structure includes:
- A triazine ring , which is known for its biological activity.
- A phenoxy group , which often contributes to the interaction with biological targets.
- A sulfonyl fluoride moiety , which can enhance reactivity towards nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl fluoride group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have been shown to inhibit bacterial growth by interfering with essential metabolic pathways. The specific antimicrobial efficacy of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride has yet to be fully characterized but is expected to follow similar trends based on structural analogs.
Data Table: Comparative Biological Activity
Study on Herbicidal Properties
A study investigating the herbicidal properties of triazine derivatives revealed that compounds similar to 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride demonstrated effective inhibition of weed species by disrupting photosynthetic processes. The study concluded that structural modifications could enhance herbicidal efficacy while reducing toxicity to non-target species.
Toxicological Assessment
A toxicological assessment was conducted on related triazine compounds to evaluate their safety profiles. The findings indicated that while some derivatives exhibited low acute toxicity in mammalian models, long-term exposure raised concerns regarding potential endocrine disruption. These insights are crucial for understanding the safety and environmental impact of using such compounds in agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
